molecular formula C8H6Cl2O2 B2467014 2-Chloro-2-(4-chlorophenyl)acetic acid CAS No. 102333-77-7

2-Chloro-2-(4-chlorophenyl)acetic acid

Cat. No.: B2467014
CAS No.: 102333-77-7
M. Wt: 205.03
InChI Key: FMQMNKWDDJUULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-(4-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine atoms at the 2 and 4 positions

Scientific Research Applications

2-Chloro-2-(4-chlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 2-Chloro-2-(4-chlorophenyl)acetic acid is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and exposure to skin, eyes, or respiratory system should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4-chlorophenyl)acetic acid typically involves the chlorination of phenylacetic acid derivatives. One common method is the reaction of 4-chlorobenzyl chloride with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 2-chloro-2-(4-chlorophenyl)ethanol or other reduced derivatives.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylacetic acid
  • 4-Chlorophenylacetic acid
  • 2,4-Dichlorophenylacetic acid

Comparison

2-Chloro-2-(4-chlorophenyl)acetic acid is unique due to the presence of chlorine atoms at both the 2 and 4 positions of the phenyl ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets. Compared to its analogs, this compound may exhibit different pharmacological and industrial applications due to its unique structure.

Properties

IUPAC Name

2-chloro-2-(4-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQMNKWDDJUULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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